molecular formula C11H9ClN2S B7680008 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine

2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine

Cat. No. B7680008
M. Wt: 236.72 g/mol
InChI Key: FNIJSRIPRCSESL-YWEYNIOJSA-N
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Description

2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine is not fully understood. However, it has been suggested that the compound may inhibit bacterial and fungal growth by disrupting the cell membrane and cell wall.
Biochemical and Physiological Effects:
2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine has been shown to have low toxicity in vitro and in vivo. In addition to its antibacterial and antifungal properties, the compound has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may have harmful effects on cells and organisms. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.

Future Directions

There are several potential future directions for research involving 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine. One direction is to further investigate its antibacterial and antifungal properties and determine its effectiveness against other strains of bacteria and fungi. Another direction is to explore its anti-inflammatory effects and potential applications in treating inflammatory diseases. Additionally, the compound could be studied for its potential as a drug delivery system or as a component in nanotechnology applications.
In conclusion, 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine is a chemical compound that has shown promise in scientific research. Its antibacterial, antifungal, and anti-inflammatory properties make it a potential candidate for further study in a variety of fields. As research continues, the compound may have applications in medicine, biotechnology, and other areas of science.

Synthesis Methods

The synthesis of 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine has been achieved using several methods. One method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 4-chlorothiophen-2-ylacetylene in the presence of a palladium catalyst. This method has been shown to produce the compound in good yield and purity.

Scientific Research Applications

2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans.

properties

IUPAC Name

2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c1-8(11-6-13-2-3-14-11)4-10-5-9(12)7-15-10/h2-7H,1H3/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIJSRIPRCSESL-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CS1)Cl)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC(=CS1)Cl)/C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.